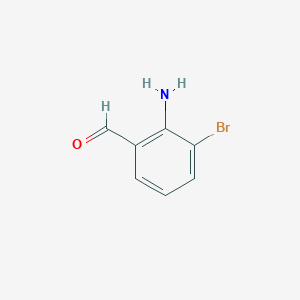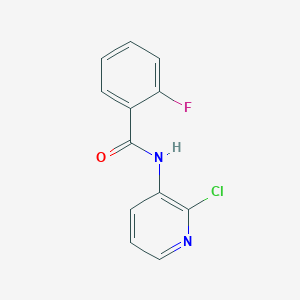
3-(2-Fluorobenzoylamino)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorobenzoylamino)-2-chloropyridine, also known as FBCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FBCP belongs to the class of heterocyclic compounds and is a derivative of pyridine.
Scientific Research Applications
3-(2-Fluorobenzoylamino)-2-chloropyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism Of Action
The exact mechanism of action of 3-(2-Fluorobenzoylamino)-2-chloropyridine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, which is a process of programmed cell death. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Biochemical And Physiological Effects
3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 3-(2-Fluorobenzoylamino)-2-chloropyridine. One of the potential directions is to study its mechanism of action in more detail to identify its molecular targets. Moreover, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine can also be modified to improve its solubility and pharmacokinetic properties, which can enhance its therapeutic potential. Additionally, 3-(2-Fluorobenzoylamino)-2-chloropyridine can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
properties
CAS RN |
126921-76-4 |
|---|---|
Product Name |
3-(2-Fluorobenzoylamino)-2-chloropyridine |
Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,(H,16,17) |
InChI Key |
GISCBMCKWGYCGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
synonyms |
3-(2-fluorobenzoylamino)-2-chloropyridine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




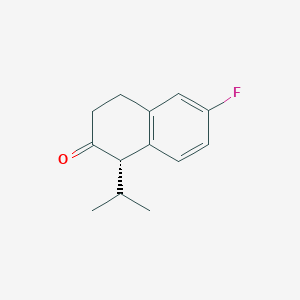
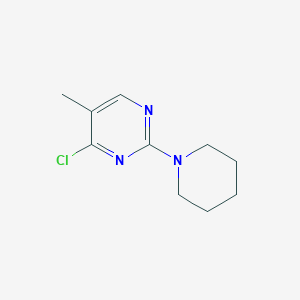

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

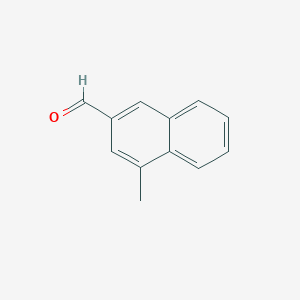

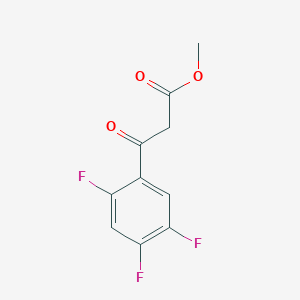

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
